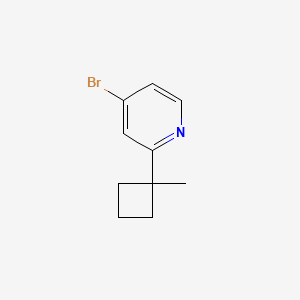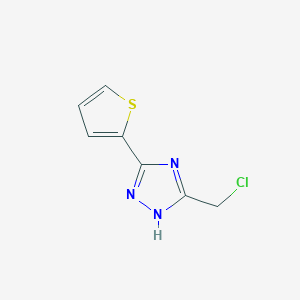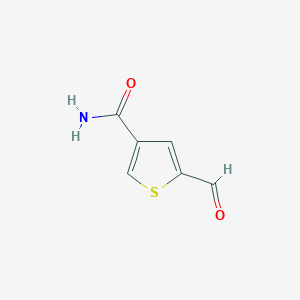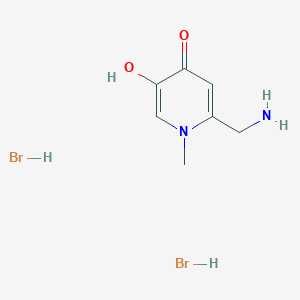
4-Amino-3-(Pyridin-3-yl)butansäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3-(pyridin-3-yl)butanoic acid is a chemical compound with the molecular formula C9H12N2O2 . It is also known as 4-(3-Pyridinyl)butanoic acid .
Molecular Structure Analysis
The molecular structure of 4-Amino-3-(pyridin-3-yl)butanoic acid can be represented by the InChI code: 1S/C9H12N2O2/c10-5-8(4-9(12)13)7-2-1-3-11-6-7/h1-3,6,8H,4-5,10H2,(H,12,13) . The molecular weight of this compound is 180.21 .Physical And Chemical Properties Analysis
4-Amino-3-(pyridin-3-yl)butanoic acid is a solid compound . It has a molecular weight of 180.21 . The InChI code for this compound is 1S/C9H12N2O2/c10-5-8(4-9(12)13)7-2-1-3-11-6-7/h1-3,6,8H,4-5,10H2,(H,12,13) .Wissenschaftliche Forschungsanwendungen
Synthese von Koordinationspolymeren
Diese Verbindung wird zur Herstellung neuer Koordinationspolymere mit Metallen wie Silber (Ag), Kupfer (Cu) und Zink (Zn) verwendet. Diese Polymere haben potenzielle Anwendungen in der Materialwissenschaft, Katalyse und Magnetismus .
Forschung zur Anti-Magenkrebstherapie
Ein Derivat dieser Verbindung wurde synthetisiert und charakterisiert, um es möglicherweise bei der Behandlung von Magenkrebs einzusetzen. Dies zeigt seine Rolle in der medizinischen Chemie und im Wirkstoffdesign .
Tuberkulosetherapie
Sie war an der Entwicklung und Synthese neuer Verbindungen mit antituberkulärer Aktivität beteiligt, was ihre Bedeutung bei der Entwicklung neuer Therapeutika unterstreicht .
Modulation von Nur77
Derivate dieser Verbindung wurden als potente Modulatoren von Nur77, einem Protein, das an der Proliferation und dem Überleben von Krebszellen beteiligt ist, bewertet, was auf ihre Anwendung in der Krebsforschung hindeutet .
Kristallographie
Die Verbindung wurde als Ausgangsmaterial bei der Synthese neuer heterocyclischer Verbindungen verwendet, die durch Einkristall-Röntgenstrukturanalyse charakterisiert wurden, was ihre Nützlichkeit in der Strukturchemie zeigt .
Katalyse
Sie wurde in der Katalyseforschung eingesetzt, insbesondere bei der Synthese neuer Pyridin-3-yl-Pyrimidin-2-yl-Aminophenyl-Amid-Derivate, die für verschiedene chemische Transformationen wichtig sind .
Untersuchung magnetischer Eigenschaften
Die Verbindung war an der Untersuchung der Struktur und der magnetischen Eigenschaften von polynuklearen und polymeren Komplexen beteiligt, was für das Verständnis magnetischer Materialien entscheidend ist .
Wirkmechanismus
Mode of Action
Compounds containing similar structures have been shown to exhibit antiviral activity . The specific interactions with its targets and the resulting changes are yet to be elucidated.
Result of Action
Compounds with similar structures have shown antiviral activity . More research is needed to describe the specific effects of this compound.
Biochemische Analyse
Biochemical Properties
4-Amino-3-(pyridin-3-yl)butanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain amino acid transporters and enzymes involved in metabolic pathways . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Cellular Effects
The effects of 4-Amino-3-(pyridin-3-yl)butanoic acid on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can affect the expression of genes involved in metabolic pathways and alter the activity of key signaling molecules, thereby impacting cellular homeostasis and function.
Molecular Mechanism
At the molecular level, 4-Amino-3-(pyridin-3-yl)butanoic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction . These interactions can lead to changes in gene expression and modulation of metabolic pathways, highlighting the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-3-(pyridin-3-yl)butanoic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation processes.
Dosage Effects in Animal Models
The effects of 4-Amino-3-(pyridin-3-yl)butanoic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Understanding the dosage thresholds is essential for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
4-Amino-3-(pyridin-3-yl)butanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions are crucial for maintaining cellular energy balance and metabolic homeostasis.
Transport and Distribution
The transport and distribution of 4-Amino-3-(pyridin-3-yl)butanoic acid within cells and tissues are mediated by specific transporters and binding proteins . These mechanisms ensure the compound’s proper localization and accumulation, which are essential for its biological activity.
Subcellular Localization
4-Amino-3-(pyridin-3-yl)butanoic acid exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is critical for its function and interaction with other biomolecules.
Eigenschaften
IUPAC Name |
4-amino-3-pyridin-3-ylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-5-8(4-9(12)13)7-2-1-3-11-6-7/h1-3,6,8H,4-5,10H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTYFCGIRRDDDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CC(=O)O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
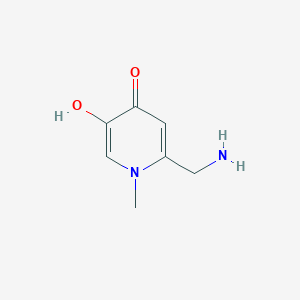
![N-{2-[5-(2-chloroacetyl)-2-fluorophenyl]ethyl}acetamide](/img/structure/B1376085.png)
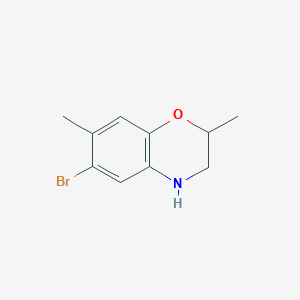

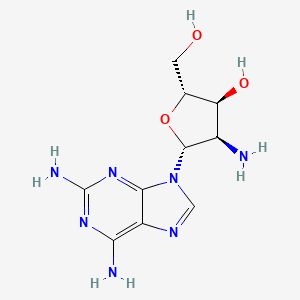
![5-Bromoisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B1376094.png)

